molecular formula C10H17F3N2O3 B1624330 (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid CAS No. 900503-36-8

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Cat. No. B1624330
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-OGFXRTJISA-N
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Description



  • Chemical Formula : C<sub>10</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>F<sub>3</sub>

  • Molecular Weight : 270.25 g/mol

  • Appearance : White crystalline powder

  • Solubility : Readily soluble in both water and organic solvents

  • Odor : Pungent/vinegar-like

  • CAS Number : 900503-36-8

  • Synonyms : ®-(-)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidinium trifluoroacetate, ®-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid salt





  • Synthesis Analysis



    • TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.

    • An older route involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.





  • Molecular Structure Analysis



    • ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exists as a white crystalline powder.

    • It is a versatile chiral auxiliary widely employed in organic chemistry.





  • Chemical Reactions Analysis



    • TFA is used as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation.





  • Physical And Chemical Properties Analysis



    • Melting Point: 99-103 °C

    • Storage Temperature: 2-8°C




  • Scientific Research Applications

    Chemical Synthesis and Modification

    Diastereoselective Alkylation : Research by Dölling et al. (1996) highlights the diastereoselective alkylation of (S)-2-t-butyl-1-t-butyloxycarbonyl-3-methyl-4-imidazolidinone (Boc-BMI) with R3SnCH2I, leading to triorganostannylmethylated Boc-BMI compounds. This process further extends to the formation of halostannylsubstituted and trifluoroacetyloxostannylated compounds, showcasing the chemical versatility of related imidazolidinone compounds in synthetic chemistry (Dölling, Krug, Hartung, & Weichmann, 1996).

    Photolysis and Antimicrobial Activity : Ivanov, Lyssenko, and Traven (2020) explored the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, employing trifluoroacetic anhydride for modifications. This study not only demonstrates the synthetic applicability of trifluoroacetic acid derivatives but also their potential in generating compounds with antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).

    Amino Acid Synthesis : Fitzi and Seebach (1988) discussed the efficient resolution of imidazolidinones derived from pivalaldehyde and glycine amides, leading to enantiomerically pure imidazolidinones. This method facilitates the synthesis of α-amino acids, illustrating the compound's role in generating chiral building blocks for further chemical synthesis (Fitzi & Seebach, 1988).

    Catalysis and Reaction Mechanisms

    Activation of Dihydrogen : Kronig et al. (2011) investigated the activation of dihydrogen by frustrated carbene-borane Lewis pairs, including imidazolidin-2-ylidenes. Their work highlights the role of these compounds in heterolytic dihydrogen activation and the exploration of catalytic reaction mechanisms involving imidazolidinone frameworks (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).

    Ionic Liquid-Based Fuel Cells : Souza, Padilha, Gonçalves, and Dupont (2003) presented the use of imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), as outstanding electrolytes for fuel cells. This application underscores the potential of imidazolidinone derivatives in energy technologies and the development of efficient fuel cell systems (Souza, Padilha, Gonçalves, & Dupont, 2003).

    Safety And Hazards



    • TFA is highly corrosive.

    • Hazard Statements: H314 (causes severe skin burns and eye damage), H332 (harmful if inhaled), H412 (harmful to aquatic life with long-lasting effects).




  • Future Directions



    • Further research on its applications and potential derivatives.




    properties

    IUPAC Name

    (2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HKHKOEMMPVPVOS-OGFXRTJISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H17F3N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60458821
    Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60458821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    270.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

    CAS RN

    900503-36-8
    Record name 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1)
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    Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60458821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 900503-36-8
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Reactant of Route 2
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Reactant of Route 3
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Reactant of Route 4
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Reactant of Route 5
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
    Reactant of Route 6
    (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

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